Cas no 2228613-38-3 (tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate)

tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate
- 2228613-38-3
- tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate
- EN300-1887527
-
- インチ: 1S/C17H28N2O3/c1-16(2,3)22-15(20)19-13-7-8-14(21-6)12(9-13)10-17(4,5)11-18/h7-9H,10-11,18H2,1-6H3,(H,19,20)
- InChIKey: XEZMZWORRQJQNO-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1CC(C)(C)CN)NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 308.20999276g/mol
- 同位素质量: 308.20999276g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 22
- 回転可能化学結合数: 7
- 複雑さ: 363
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.6Ų
- XLogP3: 3.3
tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1887527-0.1g |
tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate |
2228613-38-3 | 0.1g |
$1081.0 | 2023-09-18 | ||
Enamine | EN300-1887527-0.5g |
tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate |
2228613-38-3 | 0.5g |
$1180.0 | 2023-09-18 | ||
Enamine | EN300-1887527-0.25g |
tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate |
2228613-38-3 | 0.25g |
$1131.0 | 2023-09-18 | ||
Enamine | EN300-1887527-1.0g |
tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate |
2228613-38-3 | 1g |
$1229.0 | 2023-06-04 | ||
Enamine | EN300-1887527-0.05g |
tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate |
2228613-38-3 | 0.05g |
$1032.0 | 2023-09-18 | ||
Enamine | EN300-1887527-5g |
tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate |
2228613-38-3 | 5g |
$3562.0 | 2023-09-18 | ||
Enamine | EN300-1887527-1g |
tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate |
2228613-38-3 | 1g |
$1229.0 | 2023-09-18 | ||
Enamine | EN300-1887527-10.0g |
tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate |
2228613-38-3 | 10g |
$5283.0 | 2023-06-04 | ||
Enamine | EN300-1887527-2.5g |
tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate |
2228613-38-3 | 2.5g |
$2408.0 | 2023-09-18 | ||
Enamine | EN300-1887527-5.0g |
tert-butyl N-[3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenyl]carbamate |
2228613-38-3 | 5g |
$3562.0 | 2023-06-04 |
tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamateに関する追加情報
tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate: A Comprehensive Overview
The compound tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate, identified by the CAS number 2228613-38-3, is a complex organic molecule with significant applications in various fields. This compound has garnered attention in recent years due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and advanced materials. The structure of this compound is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to a substituted phenol ring. The phenol ring is modified with a methoxy group at the 4-position and an amino-substituted alkyl chain at the 3-position.
Recent studies have highlighted the importance of tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate in drug discovery. Its unique structure allows for versatile interactions with biological systems, making it a promising candidate for developing new therapeutic agents. Researchers have explored its potential as an inhibitor of specific enzymes involved in disease pathways, such as kinases and proteases. The presence of the tert-butyl group enhances the molecule's stability, while the methoxy group on the phenol ring contributes to its solubility and bioavailability.
In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. Its ability to interact with plant receptors makes it a potential candidate for developing new pesticides or growth regulators. Recent experiments have demonstrated that tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate can modulate plant stress responses, offering a novel approach to enhance crop resilience against environmental challenges.
The synthesis of this compound involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. The key steps include the preparation of the tert-butyl carbamate intermediate and the subsequent coupling with the substituted phenol derivative. Researchers have optimized these steps to improve yield and purity, ensuring that the compound can be produced efficiently on an industrial scale.
From a structural perspective, tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate exhibits a balance between rigidity and flexibility, which is crucial for its functional properties. The tert-butyl group provides steric bulk, while the amino-substituted alkyl chain introduces hydrogen bonding capabilities. This combination allows the molecule to adopt specific conformations that are essential for its biological activity.
The safety profile of this compound has also been extensively studied. Experimental data indicate that it has low toxicity when administered at therapeutic doses, making it suitable for use in pharmaceutical applications. Furthermore, its environmental impact has been assessed through biodegradation studies, which suggest that it can be safely metabolized by microbial communities without causing long-term ecological harm.
In conclusion, tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate represents a significant advancement in organic chemistry with wide-ranging applications. Its unique structure, coupled with its favorable safety and environmental profiles, positions it as a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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